molecular formula C7H10O B14442297 Bicyclo[3.1.1]hept-3-en-2-ol CAS No. 77697-45-1

Bicyclo[3.1.1]hept-3-en-2-ol

Cat. No.: B14442297
CAS No.: 77697-45-1
M. Wt: 110.15 g/mol
InChI Key: PNOQCFFXXDNXKF-UHFFFAOYSA-N
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Description

Properties

CAS No.

77697-45-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[3.1.1]hept-3-en-2-ol

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2

InChI Key

PNOQCFFXXDNXKF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

Scientific Research Applications

Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Bicyclo[3.1.1]hept-3-en-2-ol with related bicyclic monoterpenes and oxygenated derivatives:

Compound Name Molecular Formula Functional Group Molecular Weight Key Sources/Applications Notable Properties
α-Pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene) C₁₀H₁₆ Hydrocarbon 136.23 Turpentine, pine resin Pine-like odor; degrades at 220°C
Verbenone (4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one) C₁₀H₁₄O Ketone (=O) 150.22 Thymus vulgaris essential oils Antifungal; IK = 1155–1164
Bicyclo[3.1.0]hex-3-en-2-one C₈H₁₀O Ketone (=O) 122.16 Ledum palustre extracts Antibacterial; 10.37% relative content
cis-p-Mentha-2,8-dien-1-ol C₁₀H₁₆O Alcohol (-OH) 152.23 Frankincense oil Minor antimicrobial activity (0.08% content)

Structural and Functional Group Differences

  • This compound vs. α-Pinene : The hydroxyl group in the former increases polarity, affecting solubility and retention behavior in GC analyses. α-Pinene, lacking oxygen, is more volatile and thermally stable but degrades above 220°C .
  • Verbenone: The ketone group reduces hydrogen-bonding capacity compared to the alcohol, altering odor thresholds and bioactivity. Verbenone is associated with antifungal properties, while this compound enhances food aromas .

Retention Behavior in Chromatography

  • This compound isomers exhibit distinct GC×GC-TOFMS profiles:
    • cis-Isomer : Base ion peak at m/z 94; IK = 1158 .
    • trans-Isomer : Base ion peak at m/z 109; IK = 1164 .
  • Comparatively, verbenone (a ketone analog) shares similar IK values (1155–1164) but lacks the hydroxyl-derived m/z 94/109 ions .

Odor Contributions

  • This compound contributes "violet" and "verbena" notes at low odor thresholds (ROAV < 5) in baked defatted tiger nut flour .
  • α-Pinene imparts a pine-like aroma but has a higher odor threshold, making it less impactful in flavor applications .

Bioactivity and Stability

  • This compound degrades over time in fungal cultivation media, with relative content dropping from 0.003% (Day 0) to undetectable levels by Day 60 .
  • Verbenone and α-pinene exhibit greater thermal stability but are susceptible to oxidation under prolonged heat .

Key Research Findings

Flavor Synergy: In baked foods, this compound synergizes with ketones (e.g., 2-heptanone) to enhance fruity and roasted notes without overpowering the aroma .

Antibacterial Limitations : Despite its presence in antibacterial essential oils, this compound is less potent than bicyclo[3.1.0]hex-3-en-2-one derivatives, likely due to reduced electrophilicity .

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